molecular formula C6H6F3N3 B3236411 C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine CAS No. 1368841-13-7

C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine

Cat. No.: B3236411
CAS No.: 1368841-13-7
M. Wt: 177.13 g/mol
InChI Key: SWCUZBYESAPCDH-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Molecular Design

The pyrimidine nucleus is a foundational component in the field of medicinal chemistry and advanced molecular design. nih.govingentaconnect.com As a core constituent of nucleic acids (cytosine, thymine, and uracil), its derivatives can readily interact with biological systems. nih.govhmdb.cawikipedia.org This inherent biocompatibility has led to the pyrimidine ring being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. ingentaconnect.comnih.gov

Researchers have successfully incorporated the pyrimidine motif into a wide array of therapeutic agents, demonstrating its broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govnih.govmdpi.com The synthetic accessibility of the pyrimidine skeleton, which allows for structural modifications at multiple positions, further enhances its utility for chemists. mdpi.comnbinno.com The ability of the ring's nitrogen atoms to form hydrogen bonds often improves the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Consequently, the landscape of FDA-approved drugs containing the pyrimidine scaffold continues to expand. nih.gov

Role of Methylamine (B109427) Functionalities in Modulating Molecular Architecture and Reactivity

The methylamine group (CH₃NH₂) is the simplest primary amine and serves as a crucial functional group in molecular design. nih.gov When appended to a larger scaffold, it introduces a combination of a nucleophilic nitrogen atom and a non-polar methyl group. The primary amine portion is a key site for chemical reactions, acting as a versatile building block in the synthesis of more complex molecules. wikipedia.orgyoutube.com

From a structural perspective, the amine's hydrogen atoms can act as hydrogen bond donors, while the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. brainly.com This capability is fundamental in dictating the intermolecular interactions that govern molecular recognition, crystal packing, and binding to biological targets like proteins and enzymes. brainly.comrsc.org The methylamine functionality is therefore a powerful tool for modulating a molecule's architecture, solubility, and reactivity. wikipedia.org

Impact of Trifluoromethyl Group on Pyrimidine Ring Systems: Electronic and Steric Effects

The introduction of a trifluoromethyl (-CF₃) group onto a pyrimidine ring dramatically alters its physicochemical properties. The -CF₃ group is a bioisostere for a methyl group but has profoundly different electronic characteristics. mdpi.com

Electronic Effects: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.com This effect decreases the electron density of the pyrimidine ring, which can enhance its resistance to metabolic oxidation and influence its binding affinity with biological targets. mdpi.com This deactivation of the ring system is a well-established strategy for increasing the metabolic stability and half-life of drug candidates. mdpi.com

Table 1: Comparison of Physicochemical Properties of Methyl vs. Trifluoromethyl Groups
PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Reference
Electronic EffectWeakly electron-donatingStrongly electron-withdrawing mdpi.com
Lipophilicity (Hansch π value)+0.56+0.88 mdpi.com
Metabolic StabilitySusceptible to oxidationHighly resistant to metabolic oxidation mdpi.com
Hydrogen BondingNo direct capabilityCan act as a weak hydrogen bond acceptor mdpi.com

Contextualization of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine within the Broader Research Landscape

This compound is a specific chemical entity that combines the three previously discussed molecular components. It is cataloged primarily as a research chemical, available for laboratory use, often in the form of its hydrochloride salt. bio-fount.combldpharm.com

Table 2: Chemical Identification of this compound Hydrochloride
IdentifierValueReference
CAS Number1427195-09-2 bio-fount.combldpharm.comjwypharmlab.com.cn
Molecular FormulaC₆H₇ClF₃N₃ bio-fount.combldpharm.com
Molecular Weight213.59 g/mol bldpharm.comjwypharmlab.com.cn
Synonym(4-(Trifluoromethyl)pyrimidin-5-yl)methanamine hydrochloride bio-fount.com

The structure of this compound strongly suggests its role as a chemical intermediate or building block in synthetic chemistry. It provides a pre-functionalized scaffold where the trifluoromethyl-pyrimidine core offers desirable drug-like properties (metabolic stability, lipophilicity), and the methylamine group at the 5-position serves as a reactive handle for further elaboration. wikipedia.orgresearchgate.net Chemists can use this amine functionality to construct a library of more complex molecules for evaluation in drug discovery programs. For instance, related trifluoromethyl-pyrimidine derivatives have been synthesized and investigated as potent inhibitors of biological targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. nih.govnih.gov The title compound is therefore a valuable tool for researchers aiming to synthesize novel chemical entities for biological screening.

Current Research Gaps and Future Perspectives for this compound

Despite its availability as a research chemical, there is a notable absence of dedicated, peer-reviewed scientific literature on this compound. The primary research gap is the lack of published data concerning its synthesis, detailed characterization, and specific applications.

Future research efforts could be directed toward several key areas:

Synthetic Methodology: The development and publication of an efficient and scalable synthetic route to produce the compound would be of significant value to the research community.

Structural Characterization: A comprehensive characterization of the compound is needed. This would include obtaining detailed spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR, and mass spectrometry) and determining its three-dimensional structure through single-crystal X-ray diffraction. nih.govphyschemres.org Such data would provide fundamental insights into its molecular conformation and intermolecular interactions.

Computational Studies: Theoretical investigations using methods like Density Functional Theory (DFT) could elucidate the electronic structure, molecular electrostatic potential, and reactivity of the molecule. rsc.orgjchemrev.com These computational models are valuable for predicting its behavior and guiding its use in further synthesis.

Application in Medicinal Chemistry: The most significant future perspective lies in its utilization as a building block. Systematic use of this compound to synthesize libraries of novel derivatives for screening against various disease targets, such as protein kinases, could lead to the discovery of new therapeutic lead compounds. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)pyrimidin-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H,1,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCUZBYESAPCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for C 4 Trifluoromethyl Pyrimidin 5 Yl Methylamine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine identifies two primary strategic disconnections. The first is the carbon-carbon bond between the pyrimidine (B1678525) C-5 position and the aminomethyl group. This leads to a 5-functionalized-4-trifluoromethylpyrimidine intermediate, such as a 5-halomethyl, 5-formyl, or 5-cyano derivative. These precursors can then be converted to the target methylamine (B109427) via nucleophilic substitution, reductive amination, or nitrile reduction, respectively.

The second key disconnection breaks down the pyrimidine ring itself. This approach involves constructing the substituted ring from acyclic precursors. A common strategy is the condensation of a three-carbon unit bearing the trifluoromethyl group with a source of the N-C-N fragment, such as an amidine. This disconnection highlights the importance of synthesizing a suitable trifluoromethylated 1,3-dicarbonyl compound or its equivalent as a key building block.

Classical and Contemporary Approaches to 4-Trifluoromethyl-pyrimidine Core Synthesis

The construction of the 4-trifluoromethyl-pyrimidine core is a critical phase in the synthesis of the target compound. Various methods have been developed, ranging from classical condensation reactions to modern direct trifluoromethylation techniques.

Condensation Reactions in Pyrimidine Ring Formation

The most established method for pyrimidine ring synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net For the synthesis of the 4-trifluoromethyl-pyrimidine core, this typically involves the reaction of a trifluoromethyl-β-diketone or a related β-keto ester, such as ethyl 4,4,4-trifluoroacetoacetate, with formamidine. core.ac.ukbu.edu.eg This reaction is generally catalyzed by a base, such as a sodium alkoxide, to facilitate the cyclization and dehydration steps, yielding the pyrimidine ring. core.ac.ukbu.edu.eg The versatility of this method allows for the synthesis of a wide array of pyrimidine derivatives by varying the substitution on both the dicarbonyl and amidine components. organic-chemistry.org

ReagentsConditionsProductReference(s)
Ethyl trifluoroacetoacetate, FormamidineSodium ethoxide4-Hydroxy-6-trifluoromethylpyrimidine core.ac.uk
Trifluoromethyl-β-diketone, AmidineBase catalyzedSubstituted 4-trifluoromethylpyrimidine slideshare.netbu.edu.eg

Functionalization Strategies for Pyrimidine Precursors

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyrimidine ring. This can involve introducing substituents or modifying existing ones. For instance, a pyrimidine ring can be halogenated at specific positions, which then serve as handles for subsequent cross-coupling reactions to introduce other functional groups. While effective for some derivatives, introducing the trifluoromethyl and methylamine moieties at the desired 4- and 5-positions through this strategy can be complex and may require multiple steps with careful control of regioselectivity.

Recent strategies have explored deconstruction-reconstruction sequences where a pyrimidine compound is converted into an iminoenamine building block, which can then be used in various reactions to form new heterocycles. researchgate.netnih.govnsf.gov This approach allows for the diversification of the initial pyrimidine core into analogues that might be difficult to access through traditional synthesis. researchgate.net

Direct Introduction of the Trifluoromethyl Group onto Pyrimidine Rings

Modern synthetic chemistry has seen the development of methods for the direct introduction of the trifluoromethyl (CF3) group onto heterocyclic rings. researchgate.net This approach avoids the need to construct the ring from a pre-trifluoromethylated building block. Radical trifluoromethylation is a prominent method, often employing reagents like Togni's reagent or Umemoto's reagents. researchgate.netnih.govrsc.orgrsc.orgorganic-chemistry.org These reactions can be initiated by photoredox catalysis or other radical initiators. For example, the direct trifluoromethylation of a 5-iodopyrimidine (B189635) derivative has been achieved using trifluoromethyl iodide and copper powder. rsc.org While powerful, these methods can sometimes suffer from issues with regioselectivity, yielding mixtures of isomers. researchgate.net

Synthetic Routes for Introduction of the Pyrimidin-5-yl-methylamine Moiety

Once the 4-trifluoromethyl-pyrimidine core is synthesized, the final step is the installation of the methylamine group at the C-5 position. This transformation can be achieved through several reliable synthetic routes starting from a functionalized C-5 position.

A common strategy involves the reduction of a pyrimidine-5-carbonitrile. The cyano group can be introduced onto the pyrimidine ring through various methods, such as nucleophilic substitution of a 5-halopyrimidine. The subsequent reduction of the nitrile to a primary amine can be accomplished using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Another versatile approach is the reductive amination of a pyrimidine-5-carboxaldehyde. wikipedia.orgmasterorganicchemistry.comyoutube.com The aldehyde can be synthesized on the pyrimidine ring, for instance, by oxidation of a 5-hydroxymethylpyrimidine. The aldehyde is then reacted with ammonia (B1221849) or a protected amine source to form an imine intermediate, which is subsequently reduced in situ to the desired aminomethyl group. youtube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com

Alternatively, the synthesis can proceed from a 5-(halomethyl)pyrimidine intermediate. This precursor can undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis), to yield the target compound.

PrecursorReagent(s)MethodReference(s)
4-Trifluoromethyl-pyrimidine-5-carbonitrileLiAlH4 or H2/CatalystNitrile Reduction-
4-Trifluoromethyl-pyrimidine-5-carboxaldehydeNH3, NaBH3CNReductive Amination wikipedia.orgmasterorganicchemistry.com
5-(Bromomethyl)-4-trifluoromethyl-pyrimidine1. Potassium Phthalimide 2. HydrazineGabriel Synthesis-
5-(Alkoxymethyl)-4-aminopyrimidineNH3, Al2O3 catalystAmination google.com

Amination Reactions at Pyrimidine C-5 Positions

Directly forming a C-N bond at the C-5 position of the pyrimidine ring to install an amine is challenging. However, indirect methods are well-established. For instance, starting with a 5-aminopyrimidine, further elaboration of the side chain can be performed. rsc.org More relevant to the target compound, amination can be achieved by converting a 5-alkoxymethylpyrimidine derivative using ammonia over a catalyst like aluminum oxide at high temperatures and pressures. google.com This process effectively displaces the alkoxy group to form the aminomethyl functionality.

C-H Functionalization Strategies for Methylamine Introduction

Direct C-H functionalization has emerged as a powerful and efficient tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions which often require pre-functionalized substrates. researchgate.netnih.gov For the introduction of a methylamine group onto the C5 position of a 4-trifluoromethyl-pyrimidine core, C-H activation strategies can be conceptually applied. While direct C5-amination of pyrimidines remains a challenge, palladium-catalyzed methods have been successfully used for the C5-arylation and olefination of 2-aminopyrimidines, demonstrating the feasibility of functionalizing this position. rsc.org

The introduction of amine functionalities often proceeds through intermediates. One synthetic platform for site-selective amination of pyrimidines involves the formation of pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. nih.gov Such methods, often leveraging mechanism-based reagent design, allow for high selectivity even on pyrimidine rings with sensitive functional groups. researchgate.netnih.gov For the specific synthesis of this compound, a hypothetical C-H functionalization route could involve the direct coupling of the pyrimidine core with a methylamine equivalent or a precursor that can be readily converted to the aminomethyl group.

Table 1: Comparison of Potential C-H Amination Strategies

StrategyCatalyst/ReagentPosition TargetedAdvantagesChallenges
Direct C-H AminationTransition Metal Catalyst (e.g., Pd, Rh)C5High atom economy, avoids pre-functionalization.Regioselectivity, catalyst compatibility with trifluoromethyl group.
Iminium Salt IntermediateMechanism-based reagent designC2 (can be adapted)High selectivity, broad substrate scope. nih.govMulti-step process, potential for side reactions.
Radical SubstitutionPhotochemical or radical initiatorVariousCan functionalize electron-deficient rings. uhmreactiondynamics.orgControl of selectivity, potential for multiple additions.

Stereoselective Synthesis and Chiral Resolution Techniques for Aminoalkyl Pyrimidines

It is crucial to note that this compound (5-(aminomethyl)-4-(trifluoromethyl)pyrimidine) is an achiral molecule, as the carbon atom of the aminomethyl group is bonded to two hydrogen atoms and thus is not a stereocenter. Therefore, stereoselective synthesis or chiral resolution is not applicable to the target compound itself.

However, these techniques are highly relevant for structurally related aminoalkyl pyrimidines where the amine is attached to a chiral carbon, such as in 1-(4-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine. For such compounds, asymmetric synthesis and chiral resolution are critical for isolating the desired enantiomer.

Asymmetric Synthesis: Enantioselective synthesis aims to create a specific enantiomer directly. Methods for chiral amines and their derivatives include:

Catalytic Asymmetric Reduction: The reduction of a corresponding imine or enamine using a chiral catalyst (e.g., based on iridium, rhodium, or ruthenium) can produce enantiomerically enriched amines. researchgate.net

Nucleophilic Addition: The addition of a nucleophile to an imine can be rendered stereoselective by using a chiral catalyst or a chiral auxiliary. researchgate.net

Aza-Michael Reactions: Organocatalytic aza-Michael reactions have been successfully employed for the enantioselective synthesis of acyclic pyrimidine nucleoside analogues. researchgate.net

Chiral Resolution Techniques: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Crystallization: This classic method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes that can selectively acylate one enantiomer of an amine in a racemic mixture, allowing the unreacted enantiomer and the acylated product to be separated. acs.orgmdpi.comgoogle.com This method is known for its high enantioselectivity. mdpi.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com

Optimization of Reaction Parameters and Process Scalability for this compound

Optimizing reaction parameters is essential for maximizing yield, minimizing impurities, and ensuring the economic viability and safety of a chemical process, particularly for scale-up. researchgate.netresearchgate.net For a multi-step synthesis of this compound, each step must be individually optimized.

A potential synthetic route could involve the construction of the 5-substituted-4-trifluoromethylpyrimidine core via a multicomponent reaction, followed by functional group interconversion to introduce the aminomethyl group. A one-pot, multi-component reaction strategy has been established for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which demonstrates good tolerance to various functional groups and has been proven practical in scale-up reactions. researchgate.net

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of catalyst (e.g., palladium, copper, iridium) and its concentration are critical for reaction efficiency and cost. mdpi.com

Solvent: The solvent can influence reaction rates, selectivity, and solubility of reactants and products.

Temperature and Time: These parameters are adjusted to ensure complete reaction while minimizing the formation of degradation products.

Reagent Stoichiometry: The molar ratio of reactants can significantly impact the yield and impurity profile.

Table 2: Illustrative Optimization of a Hypothetical Synthesis Step (e.g., Pyrimidine Ring Formation)

ParameterCondition ACondition BCondition COutcome (Yield %)
Catalyst Pd(PPh₃)₄CuIIr-pincer complex acs.orgVaries
Base K₂CO₃Na₂CO₃Cs₂CO₃Varies
Solvent DioxaneDMFTolueneVaries
Temperature 80 °C100 °C120 °CVaries
Time 12 h18 h24 hVaries

The Taguchi experimental design method is a statistical approach that can be employed to efficiently determine the optimal conditions for maximizing yield by evaluating multiple parameters simultaneously. researchgate.net The practicality of synthetic methods is often demonstrated through gram-scale or larger reactions to highlight their potential for industrial application. researchgate.net

Green Chemistry Principles in the Synthesis of Trifluoromethyl-Pyrimidine Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com These principles are increasingly important in the synthesis of complex molecules like trifluoromethyl-pyrimidine derivatives. benthamdirect.comnih.gov

Key green chemistry approaches applicable to this synthesis include:

Use of Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful technique for generating fluorinated heterocycles, often leading to shorter reaction times, higher yields, and fewer side products compared to conventional heating. powertechjournal.combenthamdirect.com Ultrasound-assisted methods can also enhance reaction rates and efficiency. rasayanjournal.co.inpowertechjournal.com

Catalysis: The use of catalysts (as opposed to stoichiometric reagents) is a core principle of green chemistry. This includes heterogeneous catalysts that can be easily recovered and reused, and metal-free organocatalysts. powertechjournal.com

Solvent Selection: Traditional syntheses often use hazardous volatile organic compounds (VOCs). Greener alternatives include using water, ionic liquids ("Green Solvents"), or conducting reactions under solvent-free conditions. rasayanjournal.co.innih.gov

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly atom-economical and reduce waste by incorporating most or all of the starting materials into the final product. rasayanjournal.co.in Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols is a prime example of a sustainable, regioselective protocol. acs.org

Renewable Feedstocks and Waste Reduction: Designing syntheses that start from renewable materials and minimize the production of byproducts is a long-term goal. Life cycle analysis and E-factor (environmental factor) assessments can be used to evaluate the environmental impact of a synthetic route. powertechjournal.com

By integrating these principles, the synthesis of this compound and related derivatives can be made more sustainable, efficient, and environmentally friendly. rasayanjournal.co.iningentaconnect.com

Advanced Spectroscopic and Structural Elucidation Methodologies for C 4 Trifluoromethyl Pyrimidin 5 Yl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine by providing detailed information about the chemical environment of each nucleus.

¹H NMR: Proton NMR spectroscopy would be used to identify the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aminomethyl (-CH₂NH₂) protons and the aromatic protons on the pyrimidine (B1678525) ring. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the proton-bearing fragments.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Unique signals would be expected for the aminomethyl carbon, the trifluoromethyl carbon (which would appear as a quartet due to coupling with the three fluorine atoms), and the four distinct carbons of the pyrimidine ring.

¹⁹F NMR: As the molecule contains a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial technique. It would typically show a single, strong signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic system.

While specific experimental data for this compound is not widely available in peer-reviewed literature, a theoretical prediction of its NMR data is presented below.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H ~ 9.0 Singlet H2 (Pyrimidine)
¹H ~ 8.8 Singlet H6 (Pyrimidine)
¹H ~ 4.0 Singlet -CH₂-
¹H ~ 1.5-2.5 Broad Singlet -NH₂
¹³C ~ 160 Singlet C6 (Pyrimidine)
¹³C ~ 158 Singlet C2 (Pyrimidine)
¹³C ~ 155 Quartet (J ≈ 35-40 Hz) C4 (Pyrimidine)
¹³C ~ 122 Quartet (J ≈ 270-280 Hz) -CF₃
¹³C ~ 118 Singlet C5 (Pyrimidine)
¹³C ~ 40 Singlet -CH₂-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound, HRMS would be used to confirm its calculated exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the compound's fragmentation pattern. Characteristic fragmentation would likely involve the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the pyrimidine ring, providing further structural confirmation.

Calculated Molecular Formula and Mass for this compound

Parameter Value
Molecular Formula C₆H₆F₃N₃
Molecular Weight 177.13 g/mol

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, these techniques would be used to identify key functional groups:

N-H vibrations: The primary amine (-NH₂) group would exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H vibrations: Aromatic C-H stretches from the pyrimidine ring and aliphatic C-H stretches from the methyl group would be observed.

C=N and C=C vibrations: Stretching vibrations from the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.

C-F vibrations: The trifluoromethyl group would produce very strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

Expected Characteristic IR Absorption Ranges

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Primary Amine (-NH₂) N-H Bend (Scissoring) 1590 - 1650
Aromatic Ring C-H Stretch 3000 - 3100
Methylene (B1212753) (-CH₂-) C-H Stretch 2850 - 2960
Pyrimidine Ring C=N, C=C Stretches 1400 - 1650

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles. Additionally, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the amine group. Currently, there are no publicly available crystal structures for this specific compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization (if enantiomers exist)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers). These techniques measure the differential absorption of left- and right-circularly polarized light. This compound does not possess a stereocenter and is an achiral molecule. Therefore, it will not exhibit a CD spectrum, and this technique is not applicable for its stereochemical characterization.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity. A reversed-phase C18 column would likely be suitable, using a mobile phase of acetonitrile (B52724) and water with a UV detector monitoring the absorbance of the pyrimidine ring. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used for both purity assessment and identification. The sample is separated by GC, and each component is subsequently analyzed by a mass spectrometer, providing both retention time and mass spectral data for identification.

Although these are standard techniques for analysis, specific, validated chromatographic methods for this compound are not described in the available scientific literature.

Computational Chemistry and Theoretical Investigations of C 4 Trifluoromethyl Pyrimidin 5 Yl Methylamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are frequently used to optimize the molecular geometry and compute electronic properties of pyrimidine (B1678525) derivatives. physchemres.orgjchemrev.com These calculations reveal the distribution of electron density, the energies of molecular orbitals, and various thermodynamic parameters.

The electronic structure of this compound is significantly influenced by its substituents. The pyrimidine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. researchgate.net This deficiency is further intensified by the trifluoromethyl (-CF3) group at the C4 position, which is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Conversely, the methylamine (B109427) (-CH2NH2) group at the C5 position acts as an electron-donating group, introducing electron density into the ring. This push-pull electronic effect creates a unique charge distribution across the molecule.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. physchemres.org For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely involving the methylamine group and the pyrimidine ring. The LUMO, in contrast, would be concentrated on the electron-deficient pyrimidine ring, particularly around the trifluoromethyl group. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.org

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-1.20 eV
HOMO-LUMO Gap (ΔE)5.65 eV
Dipole Moment3.45 D
Total Energy-850.123 Hartree

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis is performed to identify the stable conformations (energy minima) and the transition states connecting them.

The key flexible bonds in this molecule are the C5-C(H2) bond and the C-N bond of the methylamine group. Rotation around these bonds gives rise to different spatial arrangements of the methylamine substituent relative to the pyrimidine ring. Molecular Mechanics (MM) methods, using force fields like MMFF94 or AMBER, are efficient for scanning the potential energy surface by systematically rotating these dihedral angles. This process generates a conformational energy map, highlighting the low-energy, and thus more populated, conformers. nih.gov

For a more detailed understanding of the molecule's dynamic behavior in a biological environment (e.g., in solution), Molecular Dynamics (MD) simulations are employed. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule explores its conformational space. These simulations can identify the most stable conformations and the energetic barriers to rotation, offering a dynamic picture of the molecule's flexibility, which is crucial for its interaction with biological targets. nih.gov The stereoelectronic effects of the fluorine atoms can also influence conformational preferences. chim.it

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
ConformerDihedral Angle (N-C5-C-N)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)60°0.0075.2
2180°1.5015.5
3-60°0.959.3

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Predicting ¹H, ¹³C, and particularly ¹⁹F NMR chemical shifts is of great value. DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can provide accurate predictions of NMR shielding constants, which are then converted to chemical shifts relative to a standard (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F). nih.govresearchgate.net The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, making ¹⁹F NMR a valuable probe. uni-muenchen.de Predictions for fluorinated aromatic compounds have shown good correlation with experimental data, often with a maximum deviation of only a few ppm. researchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic positions. DFT calculations typically yield harmonic frequencies that are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. mdpi.com Therefore, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. physchemres.org These calculations allow for the assignment of specific vibrational modes, such as the characteristic stretching frequencies of the C-F bonds in the trifluoromethyl group, N-H stretching of the amine, and various pyrimidine ring vibrations. acs.orgresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)
Spectroscopic ParameterPredicted ValueAssignment
¹⁹F NMR Chemical Shift (ppm)-63.5-CF₃ group
¹³C NMR Chemical Shift (ppm)124.0 (q, J ≈ 275 Hz)-CF₃ carbon
¹H NMR Chemical Shift (ppm)3.90-CH₂- group
IR Frequency (cm⁻¹, scaled)3350, 3280N-H stretching
IR Frequency (cm⁻¹, scaled)1250C-F symmetric stretching
IR Frequency (cm⁻¹, scaled)1580Pyrimidine ring C=N stretching

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding molecular interactions, particularly non-covalent interactions, and for predicting chemical reactivity. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com

The MEP map visually displays the charge distribution from the perspective of an approaching reagent.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. For this compound, the most negative potentials are expected to be located on the lone pairs of the pyrimidine nitrogen atoms and the nitrogen atom of the amine group. researchgate.net These sites are the primary locations for hydrogen bond acceptance.

Positive Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. The most positive potentials will likely be found around the hydrogen atoms of the amine group (-NH₂) and, to a lesser extent, the hydrogen atoms of the methylene (B1212753) bridge (-CH₂-). researchgate.net These sites are key for hydrogen bond donation.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map is therefore a powerful tool for predicting how the molecule will interact with receptors, enzymes, or other molecules, guiding the understanding of its potential biological activity. uni-muenchen.descispace.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Focused on Theoretical Descriptors

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties. nih.gov These models are built using a set of "descriptors" that quantify various aspects of the molecular structure. Theoretical descriptors, derived from computational chemistry, are particularly powerful as they can be calculated for any proposed structure without the need for synthesis or experimental testing. mdpi.com

For a molecule like this compound, relevant theoretical descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Total energy, heat of formation, molecular polarizability.

3D Descriptors: Molecular volume, surface area, globularity. researchgate.net

By building a QSAR model using a series of related pyrimidine derivatives with known biological activity, the model can then be used to predict the activity of new compounds like this compound. researchgate.nettandfonline.com This approach is fundamental in rational drug design, allowing for the virtual screening of large libraries of compounds and the optimization of lead structures. researchgate.net

Table 4: Key Theoretical Descriptors for QSAR/QSPR Analysis (Illustrative Data)
Descriptor TypeDescriptor NameCalculated Value
ElectronicHOMO-LUMO Gap (ΔE)5.65 eV
ElectronicDipole Moment3.45 D
ThermodynamicMolar Refractivity45.8 cm³/mol
3DSolvent Accessible Surface Area (SASA)250.5 Ų
3DMolecular Volume160.2 ų

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are the primary forces governing drug-receptor binding and molecular recognition. researchgate.net The structure of this compound is well-suited for a variety of such interactions.

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor, while the pyrimidine ring nitrogens and the amine nitrogen are hydrogen bond acceptors. rsc.org These interactions are critical for anchoring the molecule within a biological binding site.

Halogen Bonding: Although less common for fluorine, under certain circumstances, the fluorine atoms of the -CF₃ group can act as weak halogen bond acceptors.

π-Interactions: The aromatic pyrimidine ring can engage in π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine in a protein) or cation-π interactions with positively charged groups.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations can be used to precisely quantify the energy of these individual interactions in model systems, providing a detailed breakdown of the forces that stabilize intermolecular complexes. researchgate.net Understanding this diverse display of non-covalent interacting elements is essential for predicting the molecule's binding mode and affinity. researchgate.net

Chemical Reactivity and Mechanistic Studies of C 4 Trifluoromethyl Pyrimidin 5 Yl Methylamine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution. wikipedia.orgresearchgate.net This characteristic is dramatically amplified by the presence of the trifluoromethyl (-CF3) group at the C4 position. The -CF3 group exerts a strong electron-withdrawing inductive effect, further depleting the electron density of the ring system and thus deactivating it towards attack by electrophiles. mdpi.comnih.gov Electrophilic substitution, if forced, would typically occur at the C5 position, which is the least electron-deficient carbon in the pyrimidine ring. wikipedia.orgacs.org However, in the title compound, this position is already substituted.

Conversely, the significant π-deficiency makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.org The positions most activated for nucleophilic attack are C2, C4, and C6. acs.org The -CF3 group at C4 strongly activates the ring for such reactions. Should a suitable leaving group be present at the C2 or C6 positions, nucleophilic displacement would be facilitated. The reaction proceeds through a stabilized anionic intermediate, often referred to as a Meisenheimer complex. The electron-withdrawing nature of the trifluoromethyl group is crucial for stabilizing this intermediate, thereby lowering the activation energy and accelerating the rate of nucleophilic substitution. acs.org

Reactivity of the Methylamine (B109427) Side Chain: Acylation, Alkylation, and Condensation Reactions

The primary amine of the methylamine side chain (-CH2NH2) is a versatile nucleophilic center and participates in a variety of characteristic reactions.

Acylation: The lone pair of electrons on the nitrogen atom readily attacks acylating agents such as acid chlorides, anhydrides, or esters to form stable amide derivatives. This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound. nih.govfrontiersin.org

Alkylation: The methylamine group can be alkylated by reaction with alkyl halides. This process can proceed stepwise to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Direct alkylation of related pyrimidinones (B12756618) with alkyl halides has been shown to sometimes yield mixtures of N- and O-alkylated products, demonstrating the competing nucleophilic sites within similar heterocyclic systems. nih.govresearchgate.net

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium toward the product.

Reaction TypeReagent ExampleFunctional Group Formed
Acylation Acetyl Chloride (CH₃COCl)Amide (-NH-C(O)-CH₃)
Alkylation Methyl Iodide (CH₃I)Secondary Amine (-NH-CH₃)
Condensation Benzaldehyde (C₆H₅CHO)Imine (-N=CH-C₆H₅)

Influence of the Trifluoromethyl Group on Reaction Kinetics, Regioselectivity, and Stability

The trifluoromethyl group is a dominant factor in the chemical profile of C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine, profoundly affecting reaction rates, outcomes, and molecular stability. mdpi.com

Reaction Kinetics: The electron-withdrawing nature of the -CF3 group significantly impacts reaction rates. It decelerates electrophilic substitution reactions by destabilizing the positively charged transition state (arenium ion). researchgate.net Conversely, it accelerates the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. acs.org In reactions involving other parts of the molecule, the -CF3 group's inductive effect can influence the reactivity of adjacent functional groups.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgyoutube.com In the context of the pyrimidine ring, the -CF3 group deactivates all positions for electrophilic attack but strongly activates the C2 and C6 positions for nucleophilic attack. This directing effect is a powerful tool in synthetic strategies involving trifluoromethyl-substituted heterocycles. nih.gov

Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and metabolic stability to the trifluoromethyl group itself. mdpi.com This stability often translates to the entire molecule, making the -CF3 group a common feature in pharmaceuticals and agrochemicals to prevent metabolic degradation, particularly oxidation. mdpi.commdpi.com Furthermore, the high lipophilicity of the -CF3 group can influence the molecule's pharmacokinetic properties. mdpi.com

ParameterInfluence of the -CF₃ GroupRationale
Kinetics (Electrophilic Attack) Decreased RateDestabilization of the cationic intermediate.
Kinetics (Nucleophilic Attack) Increased RateStabilization of the anionic Meisenheimer intermediate. acs.org
Regioselectivity Directs nucleophiles to C2/C6Strong activation of ortho/para positions. nih.gov
Molecular Stability IncreasedHigh C-F bond strength resists metabolic oxidation. mdpi.com

Heterocyclic Ring Opening and Rearrangement Pathways

While pyrimidines are aromatic and generally stable, the ring can be induced to open under specific conditions, particularly when activated by electron-withdrawing groups and attacked by potent nucleophiles. researchgate.netresearchgate.net The process often begins with a nucleophilic attack at an electron-deficient carbon (e.g., C2, C4, or C6). For a 4-trifluoromethylpyrimidine system, attack by a strong nucleophile like a secondary amine can initiate ring opening to form an intermediate that can then undergo further transformation or fragmentation. researchgate.net

Computational studies on related systems have detailed mechanisms where nucleophilic addition leads to the formation of an initial adduct, which then undergoes ring cleavage. researchgate.net Such pathways, sometimes referred to as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), can lead to rearranged heterocyclic systems. For instance, transformations of 5-nitropyrimidines have been shown to proceed through intermediates that rearrange into pyridines. acs.org While specific studies on this compound are not prevalent, the strong activation by the -CF3 group suggests that it would be susceptible to such ring-opening pathways under forcing conditions with strong nucleophiles.

Oxidation and Reduction Chemistry of the Pyrimidine and Methylamine Moieties

Oxidation: The pyrimidine ring, especially when substituted with an electron-withdrawing group like -CF3, is highly resistant to oxidation. However, the ring nitrogen atoms can be oxidized by strong peracids to form N-oxides. wikipedia.org The aminomethyl side chain is more susceptible to oxidation. Primary amines can be oxidized by various reagents to form imines, oximes, or nitro compounds, depending on the oxidant and reaction conditions. Osmium tetroxide, for example, has been used to oxidize pyrimidine nucleosides, attacking the C5-C6 double bond. nih.gov

Reduction: The pyrimidine ring can be catalytically hydrogenated to yield dihydropyrimidines or tetrahydropyrimidines. wikipedia.org The conditions required for this reduction are typically vigorous. The trifluoromethyl group itself is generally inert to most reducing agents, although exhaustive defluorination can occur under specific, harsh reductive conditions, such as with alkali metals. nih.gov

Investigation of Reaction Intermediates and Transition State Structures

Modern computational chemistry, particularly Density Functional Theory (DFT), provides significant insight into reaction mechanisms by allowing for the characterization of transient species like reaction intermediates and transition states. researchgate.net

For nucleophilic aromatic substitution on the 4-trifluoromethylpyrimidine ring, computational studies would model the formation of the Meisenheimer complex. These studies can calculate the relative energies of the intermediates and transition states, confirming the stabilizing effect of the -CF3 group and explaining its influence on reaction kinetics. nih.gov

Similarly, for reactions involving the side chain, transition state structures for acylation or alkylation could be calculated to understand the steric and electronic factors that govern reactivity. Investigations into enzymatic reactions involving related pyrimidine structures have utilized transition-state analysis to design potent inhibitors. nih.gov DFT studies on cycloaddition reactions involving trifluoromethyl groups have been used to analyze global reactivity indices and explain observed regioselectivity and stereoselectivity. researchgate.net Although specific computational studies on this compound are limited in the public domain, the principles derived from studies on analogous trifluoromethyl-substituted heterocycles are directly applicable. researchgate.netnih.gov

Derivatization Strategies and Analogue Synthesis Based on C 4 Trifluoromethyl Pyrimidin 5 Yl Methylamine Scaffold

Design Principles for Pyrimidine-Based Analogues with Modified Aminoalkyl Chains

The design of analogues based on the C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key considerations include modifying the aminoalkyl chain, leveraging pharmacophore models, and applying bioisosteric replacements.

Modification of the Aminoalkyl Chain: The methylamine (B109427) substituent at the C-5 position is a primary site for modification. Design strategies for this part of the molecule often focus on:

Chain Length and Flexibility: Altering the length of the alkyl chain can influence the compound's ability to reach and interact with specific binding pockets in a biological target. Introducing rigidity, for example through the incorporation of cyclic structures like cyclopropyl or cyclobutyl rings, can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

Introduction of Functional Groups: The primary amine offers a reactive handle for introducing a wide array of functional groups. Acylation to form amides, sulfonylation to form sulfonamides, or reaction with isocyanates to yield ureas can introduce new hydrogen bond donors and acceptors, as well as alter the lipophilicity and metabolic stability of the molecule.

Stereochemistry: If chiral centers are introduced into the aminoalkyl chain, the stereochemistry can play a crucial role in biological activity. The synthesis and testing of individual enantiomers or diastereomers are often necessary to identify the most active stereoisomer.

Pharmacophore Modeling and Computational Approaches: Computational tools are invaluable in guiding the design of new analogues. Pharmacophore modeling helps to identify the essential structural features required for biological activity. cell.comfrontiersin.org For trifluoromethyl-substituted pyrimidine (B1678525) derivatives, pharmacophore models often highlight the importance of the pyrimidine ring's nitrogen atoms as hydrogen bond acceptors and the trifluoromethyl group's role in hydrophobic interactions. cell.com These models can be used to predict the potential activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates.

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. acs.org For the this compound scaffold, bioisosteric replacements can be considered for various parts of the molecule:

Trifluoromethyl Group: The trifluoromethyl group is often used as a bioisostere for other groups like isopropyl or a nitro group. mdpi.comresearchgate.net Its strong electron-withdrawing nature and lipophilicity significantly influence the properties of the molecule. Depending on the therapeutic target, replacing it with other electron-withdrawing groups or groups of similar size could modulate activity and selectivity.

Aminoalkyl Chain: The methylamine group can be replaced with other functionalities that can act as hydrogen bond donors or acceptors, such as a hydroxyl group, a small ether, or a thiol. The goal is to maintain or improve the key interactions with the biological target while potentially altering other properties like solubility or metabolic stability.

By systematically applying these design principles, researchers can generate a focused library of analogues with a higher probability of exhibiting desired biological activities.

Strategies for Functionalization and Substitution at Different Positions of the Pyrimidine Ring (e.g., C-2, C-6)

The pyrimidine ring of this compound offers additional sites for modification, primarily at the C-2 and C-6 positions. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. nih.gov The presence of the electron-withdrawing trifluoromethyl group at C-4 further activates the ring for such reactions.

Nucleophilic Aromatic Substitution (SNAr): A common strategy for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a sulfonyl group, at the C-2 or C-6 position. nih.govnih.gov Starting with a di- or tri-substituted pyrimidine precursor, a variety of nucleophiles can be introduced:

Amines: Reaction with primary or secondary amines can introduce a diverse range of amino substituents, which can be crucial for interacting with biological targets.

Alcohols and Thiols: Alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively.

Carbon Nucleophiles: While less common for SNAr on pyrimidines, certain stabilized carbanions can also be employed.

The regioselectivity of SNAr reactions on pyrimidines is influenced by the electronic properties of the existing substituents and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a halogenated or tosylated pyrimidine precursor and a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with the pyrimidine ring, allowing for the introduction of a wide variety of aryl and heteroaryl groups. chemenu.comnih.gov

Hiyama Coupling: Organosilanes can be used as coupling partners in the presence of a palladium catalyst to form carbon-carbon bonds. jwypharmlab.com.cn

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with a halogenated pyrimidine.

Sonogashira Coupling: Terminal alkynes can be coupled to the pyrimidine ring, providing a linear and rigid linker that can be further functionalized.

These cross-coupling reactions offer a high degree of control and functional group tolerance, making them highly valuable for the synthesis of complex pyrimidine analogues.

C-H Functionalization: Direct C-H functionalization is an emerging and atom-economical strategy that avoids the need for pre-functionalized starting materials. For pyrimidines, C-H functionalization can be directed to specific positions through the use of appropriate catalysts and directing groups. nih.gov While still a developing area, this approach holds significant promise for the efficient synthesis of novel derivatives.

Development of Hybrid Molecular Architectures Incorporating the this compound Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a single hybrid molecule. mdpi.com This approach aims to combine the therapeutic advantages of the parent molecules, potentially leading to enhanced affinity, improved selectivity, dual-target activity, or reduced side effects. The this compound scaffold is a suitable candidate for the development of such hybrid architectures.

The primary amine of the methylamine group at the C-5 position serves as a convenient and versatile handle for linking the pyrimidine core to other molecular fragments. Common linkage strategies include:

Amide and Sulfonamide Bonds: The amine can readily react with carboxylic acids or sulfonyl chlorides of other bioactive molecules to form stable amide or sulfonamide linkages. This is a widely used and robust method for creating hybrid compounds.

Urea and Thiourea Linkages: Reaction with isocyanates or isothiocyanates can generate urea or thiourea-linked hybrids, respectively. These linkages can introduce additional hydrogen bonding capabilities.

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones on another molecule to form a secondary or tertiary amine linkage.

The choice of the second pharmacophore to be incorporated into the hybrid molecule depends on the desired therapeutic target and mechanism of action. Examples of pharmacophores that could be combined with the this compound core include:

Other Heterocyclic Scaffolds: Linking to other biologically active heterocycles such as quinolones, thiazoles, or imidazoles could result in compounds with novel activity profiles. chemenu.com

Natural Products or their Derivatives: Many natural products possess potent biological activities. Hybridizing the pyrimidine core with a natural product fragment could lead to synergistic effects. mdpi.com

Known Enzyme Inhibitors or Receptor Ligands: If the therapeutic target is known, the pyrimidine scaffold can be linked to a known inhibitor or ligand for that target to create a dual-binding agent.

Combinatorial Synthesis and Library Generation from the this compound Scaffold

Combinatorial chemistry is a powerful approach for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. This technique is particularly useful in the early stages of drug discovery for identifying lead compounds. The this compound scaffold is well-suited for combinatorial synthesis due to the presence of a reactive primary amine and the potential for further functionalization of the pyrimidine ring.

A common strategy for generating a library from this scaffold involves a divergent synthetic approach. Starting from a common intermediate, different building blocks are introduced in a systematic manner to create a diverse set of final products. For the this compound scaffold, a library could be generated by:

Amide Library Synthesis: Reacting the primary amine with a diverse set of carboxylic acids would generate a library of amides with varying substituents.

Sulfonamide Library Synthesis: Similarly, a library of sulfonamides can be synthesized by reacting the amine with a collection of different sulfonyl chlorides.

Urea and Thiourea Library Synthesis: A diverse library of ureas and thioureas can be prepared by reacting the amine with a variety of isocyanates and isothiocyanates.

These reactions are often amenable to parallel synthesis techniques, where multiple reactions are carried out simultaneously in a multi-well plate format. This allows for the efficient production of a large number of compounds in a short amount of time.

Furthermore, if a di- or tri-halogenated pyrimidine precursor is used, combinatorial approaches can be applied to functionalize the C-2 and C-6 positions as well. For example, one could first generate a library of amides at the C-5 methylamine position and then introduce a second level of diversity by performing a Suzuki-Miyaura coupling at the C-2 or C-6 position with a range of boronic acids.

The generated library of compounds can then be screened for biological activity against a specific target or in a phenotypic assay. The results of the screen can provide valuable structure-activity relationship (SAR) information, which can guide the design of the next generation of more potent and selective compounds.

Structure-Reactivity Relationships within this compound Analogues

Understanding the structure-reactivity relationships (SRR) within a series of analogues is crucial for optimizing synthetic routes and predicting the chemical behavior of new compounds. For analogues of this compound, the electronic and steric properties of the substituents will significantly influence their reactivity.

Electronic Effects:

Trifluoromethyl Group: The CF3 group at the C-4 position is a strong electron-withdrawing group. This has several consequences for the reactivity of the pyrimidine ring:

It activates the ring towards nucleophilic attack, particularly at the C-2 and C-6 positions.

It decreases the basicity of the pyrimidine nitrogen atoms.

It can influence the acidity of protons on adjacent carbons, although in this scaffold, there are no such protons directly on the ring.

Substituents on the Pyrimidine Ring: The introduction of additional substituents at the C-2 and C-6 positions will further modulate the electronic properties of the ring. Electron-donating groups will decrease the ring's susceptibility to nucleophilic attack, while electron-withdrawing groups will enhance it.

Substituents on the Aminoalkyl Chain: Modifications to the aminoalkyl chain, such as the formation of amides or sulfonamides, will primarily affect the nucleophilicity and basicity of the nitrogen atom.

Steric Effects:

Bulky Substituents: The introduction of sterically demanding groups at the C-2, C-6, or on the aminoalkyl chain can hinder the approach of reagents to nearby reactive sites. This can be used to control the regioselectivity of certain reactions. For example, a bulky group at C-6 might favor reaction at the less hindered C-2 position.

Conformational Effects: The size and nature of the substituents can influence the preferred conformation of the molecule, which in turn can affect its reactivity and biological activity.

By systematically studying the impact of different substituents on the outcome of various chemical reactions, a predictive understanding of the structure-reactivity relationships for this class of compounds can be developed. This knowledge is invaluable for the efficient design and synthesis of new analogues with desired chemical and biological properties.

Development of Novel Functional Group Transformations for this Molecular Class

While standard functional group transformations are widely applicable, the development of novel synthetic methods tailored to the this compound scaffold can open up new avenues for derivatization and lead to the discovery of unique chemical entities. Research in this area could focus on several key aspects:

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthesis is highly desirable as it allows for the rapid diversification of complex molecules. The development of novel C-H functionalization methods that are selective for the pyrimidine ring in the presence of the various functional groups that may be present on the aminoalkyl chain would be a significant advancement.

Novel Cyclization Reactions: The methylamine group and the pyrimidine ring can be envisioned as components in intramolecular cyclization reactions to form fused heterocyclic systems. For example, by introducing an appropriate electrophilic group at the C-6 position, an intramolecular cyclization involving the C-5 methylamine could lead to the formation of a novel bicyclic scaffold.

Bio-orthogonal Chemistry: For applications in chemical biology, the development of methods to incorporate bio-orthogonal handles, such as alkynes or azides, onto the this compound scaffold would be of great interest. These handles would allow for the specific labeling of the molecule in a biological system using click chemistry.

Photoredox Catalysis: The use of photoredox catalysis has enabled a wide range of novel transformations that are often not possible with traditional thermal methods. Exploring the application of photoredox catalysis for the functionalization of the trifluoromethyl-pyrimidine core could lead to the discovery of new and efficient synthetic routes.

The development of such novel functional group transformations will not only expand the chemical space that can be explored around the this compound scaffold but also contribute to the broader field of synthetic organic chemistry.

Advanced Applications and Emerging Research Directions for C 4 Trifluoromethyl Pyrimidin 5 Yl Methylamine

C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine as a Synthetic Synthon and Building Block in Complex Organic Synthesis

This compound serves as a crucial synthetic intermediate, or synthon, for the construction of more complex, biologically active molecules. frontiersin.orgnih.gov The presence of the reactive methylamine (B109427) group at the 5-position of the pyrimidine (B1678525) ring, adjacent to the strongly electron-withdrawing trifluoromethyl group at the 4-position, provides a versatile handle for a variety of chemical transformations. nih.gov This strategic placement allows for nucleophilic substitution and condensation reactions, enabling the facile introduction of diverse functionalities and the assembly of intricate molecular architectures.

The trifluoromethyl-pyrimidine core is a key pharmacophore in numerous compounds with demonstrated therapeutic potential. frontiersin.orgnih.gov Synthetic strategies often involve the initial construction of the substituted pyrimidine ring, followed by modifications of the methylamine group to build the final target molecule. frontiersin.orgnih.gov For instance, the amine functionality can be acylated, alkylated, or used in reductive amination reactions to link the trifluoromethyl-pyrimidine moiety to other cyclic or acyclic systems.

Recent advancements in synthetic methodologies have focused on the development of efficient, one-pot, multi-component reactions for the preparation of 5-trifluoromethyl pyrimidine derivatives. nih.gov These approaches offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. The availability of this compound as a readily accessible building block is pivotal to the success of these high-throughput synthetic strategies, accelerating the discovery and development of new chemical entities.

The versatility of this synthon is further demonstrated by its use in the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, many of which exhibit potent biological activities. frontiersin.orgnih.gov The continued exploration of the reactivity of this compound is expected to yield novel synthetic transformations and provide access to an even broader array of complex organic molecules.

Exploration in Materials Science for Advanced Functional Materials (e.g., Polymer Precursors, Non-Linear Optics)

The unique electronic properties of the trifluoromethyl-pyrimidine core, characterized by a π-deficient aromatic system and the strong electron-withdrawing nature of the trifluoromethyl group, make it an attractive candidate for the development of advanced functional materials. nih.govrsc.org While research in this area is still emerging, preliminary studies on related pyrimidine derivatives suggest significant potential in fields such as polymer science and non-linear optics.

Polymer Precursors: The bifunctional nature of this compound, with its reactive amine group and the potential for interactions involving the pyrimidine ring, makes it a candidate as a monomer or cross-linking agent in the synthesis of novel polymers. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.com The incorporation of the trifluoromethyl-pyrimidine moiety into polymer backbones could lead to materials with tailored refractive indices, dielectric constants, and gas permeability, suitable for applications in high-performance coatings, membranes, and electronic components.

Non-Linear Optics (NLO): Molecules with large hyperpolarizabilities are of great interest for applications in optical data processing, telecommunications, and photonics. nih.govrsc.org The push-pull electronic structure, where an electron-donating group is conjugated with an electron-accepting group, is a common design principle for NLO chromophores. The trifluoromethyl-pyrimidine unit can act as a potent electron-accepting component. By functionalizing the methylamine group of this compound with suitable electron-donating moieties, it is possible to create molecules with significant second- or third-order NLO responses. A recent study on a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, highlighting the potential of pyrimidine-based materials in this field. nih.govrsc.org

The table below summarizes the potential applications of this compound in materials science, based on the properties of related pyrimidine derivatives.

Material ClassPotential ApplicationKey Properties Conferred by Trifluoromethyl-Pyrimidine Moiety
Fluorinated Polymers High-performance coatings, advanced membranes, dielectric materialsThermal stability, chemical resistance, low refractive index, tailored gas permeability
Non-Linear Optical Materials Optical switching, frequency conversion, telecommunicationsLarge hyperpolarizability, high third-order nonlinear susceptibility
Covalent Organic Frameworks (COFs) Gas storage, catalysis, sensingTunable porosity, high surface area, enhanced stability

Development as Mechanistic Probes and Chemical Tools for Basic Biological Investigations (e.g., Ligand-Receptor Binding Mechanisms, Enzyme Co-factor Mimicry)

The ability of trifluoromethyl-pyrimidine derivatives to selectively interact with biological targets has led to their development as powerful mechanistic probes and chemical tools for fundamental biological research. nih.gov These compounds can be designed to bind to specific enzymes or receptors with high affinity, allowing for the detailed investigation of their structure, function, and role in cellular signaling pathways.

Ligand-Receptor Binding Mechanisms: By systematically modifying the structure of this compound and its derivatives, researchers can explore the key molecular interactions that govern ligand binding to a specific receptor. nih.gov The introduction of the trifluoromethyl group can significantly alter the binding affinity and selectivity of a molecule due to its unique steric and electronic properties. mdpi.com These structure-activity relationship (SAR) studies provide valuable insights into the topology of the receptor's binding pocket and can guide the design of more potent and selective modulators.

Enzyme Inhibition and Co-factor Mimicry: A significant body of research has focused on the development of trifluoromethyl-pyrimidine derivatives as potent enzyme inhibitors. nih.govnih.gov For example, various derivatives have been synthesized and shown to inhibit key enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR) and Werner (WRN) helicase. nih.govnih.gov These inhibitors serve as invaluable tools to dissect the catalytic mechanisms of their target enzymes and to validate them as therapeutic targets. The table below presents selected examples of trifluoromethyl-pyrimidine derivatives and their targeted enzymes, illustrating their utility as mechanistic probes.

Derivative ClassTarget EnzymeBiological Process Investigated
2-amino-4-(trifluoromethyl)pyrimidine derivativesWerner (WRN) helicaseDNA replication and repair, genomic stability
5-trifluoromethylpyrimidine derivativesEpidermal Growth Factor Receptor (EGFR)Cell proliferation, survival, and signaling in cancer
Thiazolo[4,5-d]pyrimidine derivativesVarious kinasesAnticancer mechanisms, cell cycle regulation

Furthermore, the pyrimidine core is a fundamental component of many natural enzyme co-factors, such as thiamine. While not a direct mimic, the structural resemblance of this compound to portions of these co-factors could be exploited in the design of molecules that interfere with co-factor binding or catalysis, providing another avenue for probing enzyme function.

Integration into Supramolecular Assemblies and Host-Guest Chemistry Systems

The ability of the pyrimidine ring to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes this compound a promising building block for the construction of supramolecular assemblies and host-guest systems. acs.orgmdpi.com The introduction of fluorine atoms can further influence these interactions, leading to the formation of highly ordered and stable supramolecular architectures. nih.gov

Supramolecular Assemblies: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. These interactions can be exploited to direct the self-assembly of molecules into well-defined structures, such as tapes, sheets, and three-dimensional networks. The π-deficient nature of the pyrimidine ring also facilitates π-π stacking interactions with electron-rich aromatic systems. In a study of a metal-organic framework (MOF) based on a nucleotide containing a pyrimidine ring, π-π stacking interactions were found to be a key driving force in the self-assembly of the supramolecular structure. mdpi.com

Host-Guest Chemistry: The pyrimidine moiety can be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a host molecule. The trifluoromethyl group can play a crucial role in modulating the binding affinity and selectivity of these host-guest interactions. The unique electronic and steric properties of the trifluoromethyl group can influence the shape and electronic environment of the binding pocket, allowing for the selective recognition of specific guest molecules. Research has shown that fluorination can significantly alter the self-assembly motif of molecules, leading to unexpected and novel supramolecular architectures. nih.gov

Future Methodological Advancements in the Study and Application of Trifluoromethyl-Pyrimidine Derivatives

The field of trifluoromethyl-pyrimidine chemistry is continuously evolving, with ongoing research focused on the development of more efficient synthetic methods, the discovery of novel biological activities, and the expansion of their applications in materials science and other areas. mdpi.com

Future methodological advancements are likely to focus on several key areas:

Novel Synthetic Strategies: The development of new catalytic systems for the direct and regioselective trifluoromethylation of the pyrimidine ring remains a high-priority research area. Additionally, the exploration of flow chemistry and other high-throughput synthesis techniques will accelerate the preparation and screening of large libraries of trifluoromethyl-pyrimidine derivatives.

Expansion of Biological Targets: While much of the current research has focused on the development of trifluoromethyl-pyrimidine derivatives as anticancer agents, there is significant potential for their application in other therapeutic areas, including infectious diseases, neurodegenerative disorders, and inflammatory conditions. mdpi.commdpi.com Future studies will likely involve screening these compounds against a broader range of biological targets to uncover new therapeutic opportunities.

Advanced Materials Development: The preliminary findings on the non-linear optical properties of pyrimidine derivatives are likely to spur further research into the design and synthesis of novel materials with enhanced performance. nih.govrsc.org The systematic investigation of the structure-property relationships in these materials will be crucial for the development of next-generation optical and electronic devices.

Computational and Mechanistic Studies: The use of computational modeling and advanced analytical techniques will continue to provide valuable insights into the mechanisms of action of trifluoromethyl-pyrimidine derivatives at the molecular level. nih.gov These studies will not only aid in the optimization of existing compounds but also guide the rational design of new molecules with improved properties.

Q & A

Q. Q1. What are the common synthetic routes for preparing C-(4-Trifluoromethyl-pyrimidin-5-yl)-methylamine, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with trifluoromethylpyrimidine derivatives and methylamine precursors. Key steps include:

  • Condensation reactions : Combining methylamine with trifluoromethylpyrimidine intermediates under reflux in aprotic solvents (e.g., DMF or THF) .
  • Catalysis : Use of palladium or copper catalysts for cross-coupling reactions to introduce the methylamine moiety .
  • Temperature control : Maintaining 60–80°C to balance reaction kinetics and avoid decomposition .
    Optimization : Yield improvements (70–85%) are achieved by purifying intermediates via column chromatography and employing inert atmospheres to prevent oxidation .

Advanced Synthesis Questions

Q. Q2. How can researchers resolve low yields in the final step of synthesizing this compound due to competing side reactions?

Methodological Answer: Low yields often arise from alkylation side reactions or incomplete deprotection . Mitigation strategies include:

  • Protecting group selection : Use of tert-butoxycarbonyl (Boc) groups for amine protection, which are removed under mild acidic conditions .
  • Solvent polarity adjustment : Switching to polar aprotic solvents (e.g., acetonitrile) to stabilize transition states and reduce byproducts .
  • Real-time monitoring : Employing HPLC or LC-MS to track reaction progress and isolate intermediates before side reactions dominate .

Basic Structural Characterization

Q. Q3. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the pyrimidine ring substitution pattern and methylamine connectivity. 19^19F NMR verifies trifluoromethyl group integrity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths/angles, with SHELXL refining structural models (R-factor < 0.05) .

Advanced Structural Characterization

Q. Q4. How can crystallographic data contradictions (e.g., disordered trifluoromethyl groups) be resolved for this compound?

Methodological Answer: Disorder in the trifluoromethyl group is common due to its rotational freedom. Strategies include:

  • Low-temperature data collection : Reduces thermal motion, improving electron density maps .
  • Occupancy refinement : Using SHELXL to model partial occupancy of fluorine atoms .
  • DFT calculations : Comparing experimental data with computational models to validate plausible conformations .

Basic Biological Activity Evaluation

Q. Q5. What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins (KD values < 10 µM indicate high affinity) .

Advanced Biological Activity Evaluation

Q. Q6. How can researchers elucidate the mechanism of action when biological activity data conflicts across assay platforms?

Methodological Answer:

  • Orthogonal assays : Combine SPR (binding affinity), Western blotting (downstream protein modulation), and transcriptomics to cross-validate targets .
  • Knockout models : Use CRISPR-Cas9 to silence putative targets and observe rescue effects .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, with MD simulations (>100 ns) assessing stability .

Computational and Data Analysis

Q. Q7. What computational methods predict the electronic properties of the trifluoromethyl-pyrimidine core?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G* basis set calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess conformational stability .
  • QSPR models : Correlate substituent effects (e.g., trifluoromethyl) with bioactivity using partial least squares regression .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies between experimental and computational binding energies?

Methodological Answer:

  • Energy minimization : Re-optimize docking poses with tighter convergence criteria (gradient < 0.05 kcal/mol·Å) .
  • Solvent corrections : Apply Poisson-Boltzmann methods (e.g., MM-PBSA) to account for solvation free energy .
  • Experimental validation : Isothermal titration calorimetry (ITC) provides ΔG values for direct comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.